Bromodomain Ligand Efficiency: 3,5-Dimethylisoxazole Core vs. Acetylated Peptide
The 3,5-dimethylisoxazole moiety is a validated acetyl-lysine (KAc) bioisostere. A 4-phenyl substituted derivative of this core demonstrated measurable activity against the bromodomains of BRD2 and BRD4, achieving IC50 values of <5 µM for both targets [1]. This represents a significant shift from a native peptide-protein interaction to a small-molecule inhibitor interaction. In contrast, simple sulfonamide building blocks lacking the isoxazole core do not exhibit this binding property.
| Evidence Dimension | Inhibitory activity (IC50) against BRD2 and BRD4 bromodomains |
|---|---|
| Target Compound Data | < 5 µM (for a 4-substituted 3,5-dimethylisoxazole derivative) |
| Comparator Or Baseline | Native acetylated histone peptide (high-affinity binding) / Inactive scaffold |
| Quantified Difference | IC50 < 5 µM vs. no measurable inhibition for non-isoxazole sulfonamides |
| Conditions | In vitro AlphaScreen assay against recombinant BRD2(1) and BRD4(1) bromodomains [1] |
Why This Matters
Confirms that the 3,5-dimethylisoxazole core is essential for a specific, therapeutically relevant mechanism of action, justifying its selection over simpler, less active sulfonamide alternatives.
- [1] Hewings, D. S., et al. 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands. J. Med. Chem. 2011, 54, 19, 6761–6770. View Source
